molecular formula C19H12F3NO3S B2764932 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 222716-13-4

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B2764932
CAS RN: 222716-13-4
M. Wt: 391.36
InChI Key: MFHMVRSXKGLIJH-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the substituents attached to the benzothiazole ring. These substituents can significantly affect the biological outcomes of the compounds .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions take place .


Physical And Chemical Properties Analysis

Benzothiazole derivatives exhibit a range of physical and chemical properties, depending on their specific structures. For example, the trifluoromethyl group (−CF3) confers increased stability and lipophilicity in addition to its high electronegativity .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is a benzothiazole derivative, which have been found to exhibit potent inhibitory activity against M. tuberculosis .

Mode of Action

The compound interacts with its target by inhibiting the function of the enzyme DprE1 . DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the formation of the cell wall, thereby inhibiting the growth and proliferation of M. tuberculosis .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . This pathway is responsible for the production of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting the enzyme DprE1, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and thus a compromised cell wall .

Pharmacokinetics

They are often well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner . These properties contribute to the compound’s bioavailability and therapeutic potential.

Result of Action

The primary result of the compound’s action is the inhibition of M. tuberculosis growth and proliferation . By disrupting the formation of the bacterial cell wall, the compound effectively halts the spread of the bacteria, thereby helping to control the progression of tuberculosis .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary greatly depending on the specific derivative. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Benzothiazole derivatives continue to attract attention in the field of chemistry and biochemistry, and it’s estimated that the number of fluorinated compounds currently under development represent some 35–50% of all active ingredients under development .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO3S/c1-2-9-7-10-13(8-12(9)24)26-17(19(20,21)22)15(16(10)25)18-23-11-5-3-4-6-14(11)27-18/h3-8,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHMVRSXKGLIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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